molecular formula C23H22N2O2S B307674 5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

Cat. No.: B307674
M. Wt: 390.5 g/mol
InChI Key: KENBMGLNKHDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenyl and thienyl derivatives, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties could be explored for therapeutic applications.

    Industry: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-PROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE include other heterocyclic compounds with pyrazolo[1,5-c][1,3]benzoxazine cores or related structures.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and thienyl groups. These structural features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

5-(4-propoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O2S/c1-2-13-26-17-11-9-16(10-12-17)23-25-20(18-6-3-4-7-21(18)27-23)15-19(24-25)22-8-5-14-28-22/h3-12,14,20,23H,2,13,15H2,1H3

InChI Key

KENBMGLNKHDSFE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Origin of Product

United States

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